molecular formula C19H14ClN5O5S B11513612 N-{4-[(5Z)-5-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[(5Z)-5-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11513612
M. Wt: 459.9 g/mol
InChI Key: DEMOATFKYBGYEY-XEAYVHJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(5Z)-5-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as furan, thiazolidinone, oxadiazole, and acetamide

Preparation Methods

The synthesis of N-{4-[(5Z)-5-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the thiazolidinone ring: This involves the reaction of a thioamide with a carbonyl compound.

    Formation of the oxadiazole ring: This can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative.

    Coupling reactions: The final step involves coupling the different ring systems together using appropriate reagents and conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-{4-[(5Z)-5-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Scientific Research Applications

N-{4-[(5Z)-5-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structure and functional groups.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[(5Z)-5-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-{4-[(5Z)-5-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactions and applications in multiple fields.

Properties

Molecular Formula

C19H14ClN5O5S

Molecular Weight

459.9 g/mol

IUPAC Name

N-[4-[(5Z)-5-[[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H14ClN5O5S/c1-9(26)22-16-17(24-30-23-16)25-18(27)15(31-19(25)21)8-11-4-6-14(29-11)12-7-10(20)3-5-13(12)28-2/h3-8,21H,1-2H3,(H,22,23,26)/b15-8-,21-19?

InChI Key

DEMOATFKYBGYEY-XEAYVHJQSA-N

Isomeric SMILES

CC(=O)NC1=NON=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)OC)/SC2=N

Canonical SMILES

CC(=O)NC1=NON=C1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)OC)SC2=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.